molecular formula C28H27N5O5S2 B15084810 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No.: B15084810
M. Wt: 577.7 g/mol
InChI Key: GTXBNOAKAUQMNP-GYHWCHFESA-N
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Description

“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of the pyrazole ring, the thiazolidine ring, and the indole ring. Each step requires specific reagents and conditions:

    Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Formation of Thiazolidine Ring: This involves the reaction of a thiourea derivative with a carbonyl compound.

    Formation of Indole Ring: This can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Various substitution reactions can take place, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, such compounds are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. They can be used in assays to understand biological pathways and mechanisms.

Medicine

The compound may have potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities. Research in medicinal chemistry often focuses on modifying the structure to enhance these properties.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of such a compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. The molecular targets might include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
  • **this compound

Uniqueness

The uniqueness of the compound lies in its multi-ring structure, which provides a high degree of chemical diversity. This allows for multiple points of functionalization and interaction with biological targets, making it a versatile compound in research and development.

Properties

Molecular Formula

C28H27N5O5S2

Molecular Weight

577.7 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C28H27N5O5S2/c1-17-23(26(36)33(30(17)2)18-10-5-4-6-11-18)29-21(34)16-32-20-13-8-7-12-19(20)22(25(32)35)24-27(37)31(28(39)40-24)14-9-15-38-3/h4-8,10-13H,9,14-16H2,1-3H3,(H,29,34)/b24-22-

InChI Key

GTXBNOAKAUQMNP-GYHWCHFESA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4/C(=C/5\C(=O)N(C(=S)S5)CCCOC)/C3=O

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4C(=C5C(=O)N(C(=S)S5)CCCOC)C3=O

Origin of Product

United States

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